molecular formula C12H13N5O2 B11738119 dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine

dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine

Cat. No.: B11738119
M. Wt: 259.26 g/mol
InChI Key: OGKJVYIAWGVBBE-UHFFFAOYSA-N
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Description

Dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine is a complex organic compound featuring a triazole ring, a nitro group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The conditions often involve controlled temperatures and pressures to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxidized products .

Scientific Research Applications

Dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

N,N-dimethyl-2-nitro-2-(4-phenyl-1,2,4-triazol-3-yl)ethenamine

InChI

InChI=1S/C12H13N5O2/c1-15(2)8-11(17(18)19)12-14-13-9-16(12)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

OGKJVYIAWGVBBE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C1=NN=CN1C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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